molecular formula C10H12F3NO B12084655 (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine

Cat. No.: B12084655
M. Wt: 219.20 g/mol
InChI Key: ALSSGLWYMLSONR-VIFPVBQESA-N
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Description

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the desired amine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.

    1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(4-(Trifluoromethoxy)phenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine, also known as EVT-1226358, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13ClF3NO, with a molecular weight of 255.66 g/mol. The trifluoromethoxy group significantly influences its electronic properties, enhancing lipophilicity and potentially improving receptor selectivity compared to other compounds lacking this substituent .

The primary mechanism of action for this compound involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin into presynaptic neurons, it increases serotonin levels in the synaptic cleft, which can enhance mood and emotional stability. This mechanism is similar to that of other antidepressant agents.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antidepressant Effects : Compounds with similar structures have shown significant antidepressant effects in animal models.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, contributing to its pharmacological profile.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing the trifluoromethoxy group can exhibit selective antimicrobial activity against certain pathogens, including Chlamydia trachomatis and other bacteria .

Case Studies and Experimental Results

Several studies have explored the biological effects of this compound:

  • Antidepressant Activity :
    • A study demonstrated that similar compounds significantly improved depressive behavior in rodent models through serotonin modulation.
  • Antimicrobial Selectivity :
    • Research indicated that derivatives with the trifluoromethoxy substituent showed selective activity against C. trachomatis, with minimal toxicity towards host cells. The presence of this group was crucial for the observed antimicrobial effects .
  • Toxicity Assessments :
    • Toxicity studies using mammalian cell lines indicated mild toxicity but no mutagenicity in Drosophila melanogaster assays, suggesting a favorable safety profile for further development .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundAntidepressant effects; enzyme inhibition
3-(4-(Trifluoromethoxy)phenoxy)propan-1-amineSelective antimicrobial against C. trachomatis
6-Aryl-1,6-dihydro-1,3,5-triazine derivativesAntiplasmodial activity

Synthesis and Applications

This compound can be synthesized through multi-step reactions involving phenolic compounds and amines. Its applications extend beyond basic research into potential therapeutic uses in treating mood disorders and infections due to its unique structural properties .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1

InChI Key

ALSSGLWYMLSONR-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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